N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-18(16-10-23-14-4-1-2-5-15(14)24-16)20-12-19(22,13-7-9-25-11-13)17-6-3-8-26-17/h1-9,11,16,22H,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOCIUCWVBWDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring thiophene rings and a dioxine moiety, suggests a diverse range of interactions with biological targets. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
The presence of hydroxyl groups and thiophene rings contributes to its potential biological activity by enabling hydrogen bonding and π-π interactions with various biomolecules.
Antimicrobial Activity
Recent studies have explored the compound's effectiveness against various microbial strains. A notable study demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antimicrobial agents.
These results indicate that the compound has promising potential as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies showed that the compound inhibits cell proliferation in a dose-dependent manner.
| Cancer Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 5.0 | |
| HeLa (Cervical cancer) | 4.5 | |
| A549 (Lung cancer) | 6.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which is consistent with other known anticancer compounds.
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The thiophene moieties are believed to enhance lipophilicity, facilitating cellular uptake and subsequent interaction with intracellular targets.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains highlighted the compound's effectiveness in inhibiting biofilm formation in Staphylococcus aureus, suggesting its potential utility in treating biofilm-associated infections.
- Cancer Cell Line Analysis : Research utilizing MCF-7 cells demonstrated that treatment with the compound resulted in significant changes in gene expression related to apoptosis and cell cycle regulation, providing insights into its anticancer mechanisms.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | DCM, EDCI, RT, 12h | 67–78 | |
| Thiophene Addition | Pd(PPh₃)₄, EtOH, reflux, 24h | 55–60 | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | 90–95 |
Advanced: How can researchers resolve contradictory data on solvent efficacy for this compound’s synthesis?
Answer:
Contradictions in solvent performance (e.g., DCM vs. ethanol for cross-coupling) may arise from differences in reaction scales or catalyst stability. Methodological solutions include:
- Design of Experiments (DoE) : Systematic variation of solvent polarity, temperature, and catalyst loading to identify optimal conditions .
- In-line Analytics : Use HPLC or NMR to monitor reaction progress and intermediate stability in real time .
- Computational Modeling : Predict solvent-catalyst interactions using DFT calculations to rationalize empirical observations .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene substituents and amide linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ = 456.2 Da) .
- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and thiophene orientations .
- HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts .
Advanced: What strategies improve yield in the amide coupling step, and how do steric effects influence reactivity?
Answer:
- Coupling Agents : Replace EDCI with HATU or PyBOP to enhance activation efficiency .
- Steric Mitigation : Use bulky bases (e.g., DIPEA) to deprotonate the amine and reduce steric hindrance .
- Microwave Assistance : Accelerate reaction kinetics under controlled microwave irradiation (e.g., 80°C, 30 min) .
- Solvent Optimization : Switch to DMF or THF to improve solubility of hydrophobic intermediates .
Q. Table 2: Impact of Coupling Agents on Yield
| Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI | DCM | 25 | 67 |
| HATU | DMF | 25 | 82 |
| PyBOP | THF | 40 | 78 |
Basic: What biological targets or pathways are hypothesized for this compound?
Answer:
Based on structural analogs (e.g., thiophene-carboxamides), potential targets include:
- Kinase Inhibition : ATP-binding pockets due to planar benzo[b][1,4]dioxine moiety .
- GPCR Modulation : Thiophene and furan groups may interact with aromatic residue clusters in receptors .
- Antimicrobial Activity : Disruption of bacterial membrane integrity via hydrophobic interactions .
Advanced: How can researchers validate conflicting reports on this compound’s mechanism of action?
Answer:
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes for compound activity .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity to putative targets .
- Metabolomics : Profile cellular metabolite changes post-treatment to map affected pathways .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Decomposition >150°C (TGA data) .
- Photostability : Protect from UV light due to thiophene’s photosensitivity .
- Hydrolytic Stability : Susceptible to amide bond cleavage in acidic/basic conditions (pH <3 or >10) .
Advanced: How can computational tools guide the optimization of this compound’s pharmacokinetics?
Answer:
- ADMET Prediction : Use QSAR models to predict logP (target ~3.5), CYP450 inhibition, and BBB permeability .
- Molecular Dynamics (MD) : Simulate binding mode stability in target proteins to prioritize analogs .
- Retrosynthesis Software : Plan scalable routes using AI-based platforms (e.g., Chematica) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
